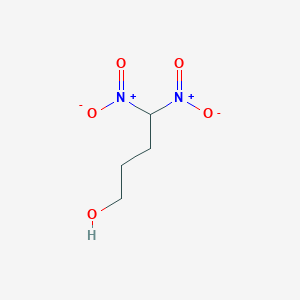

4,4-Dinitrobutan-1-OL

Description

4,4-Dinitrobutan-1-OL (C₄H₈N₂O₅) is a nitro-alcohol compound characterized by two nitro (-NO₂) groups attached to the fourth carbon of a butanol backbone. This structure imparts unique chemical properties, including high polarity, moderate solubility in polar solvents (e.g., water, ethanol), and sensitivity to heat and shock due to the nitro functional groups. The compound’s molecular weight is 196.12 g/mol, and its density is approximately 1.52 g/cm³. It is primarily used in specialty organic synthesis, explosives research, and as a precursor for nitration reactions. Its synthesis typically involves nitration of butanediol derivatives under controlled acidic conditions .

Properties

CAS No. |

29609-84-5 |

|---|---|

Molecular Formula |

C4H8N2O5 |

Molecular Weight |

164.12 g/mol |

IUPAC Name |

4,4-dinitrobutan-1-ol |

InChI |

InChI=1S/C4H8N2O5/c7-3-1-2-4(5(8)9)6(10)11/h4,7H,1-3H2 |

InChI Key |

SRLRMTDKCUJXFM-UHFFFAOYSA-N |

Canonical SMILES |

C(CC([N+](=O)[O-])[N+](=O)[O-])CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,4-Dinitrobutan-1-OL with structurally or functionally related compounds, highlighting key differences in properties and applications:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C) | Stability | Primary Applications |

|---|---|---|---|---|---|---|

| 4,4-Dinitrobutan-1-OL | C₄H₈N₂O₅ | 196.12 | -OH, two -NO₂ | Decomposes >150 | Thermally unstable | Explosives, nitration intermediates |

| 4-Nitrobutan-1-OL | C₄H₉NO₃ | 135.12 | -OH, one -NO₂ | 220–225 | Moderate stability | Solvents, polymer modifiers |

| 1,4-Dinitrobutane | C₄H₈N₂O₄ | 164.12 | Two -NO₂, no -OH | 180–185 (decomp.) | Shock-sensitive | High-energy materials |

| 2-Nitroethanol | C₂H₅NO₃ | 105.07 | -OH, one -NO₂ | 194 | Stable at RT | Pharmaceutical intermediates |

Key Findings:

Functional Group Impact: The dual nitro groups in 4,4-Dinitrobutan-1-OL increase its reactivity and instability compared to mono-nitro analogs like 4-Nitrobutan-1-OL. This makes it more suitable for energetic applications but requires stringent handling .

Hydroxyl Group Influence: The presence of a hydroxyl group enhances solubility in polar solvents relative to non-hydroxylated analogs like 1,4-Dinitrobutane, which is less polar and more volatile .

Safety Profile: 4,4-Dinitrobutan-1-OL exhibits higher thermal and shock sensitivity than 2-Nitroethanol, limiting its industrial use without stabilization .

Limitations of Available Evidence

Thus, this analysis relies on established principles of nitro compound chemistry. Further experimental data (e.g., DSC for decomposition kinetics) would enhance accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.